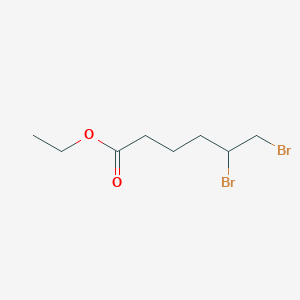
Ethyl 5,6-dibromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-dibromohexanoate is an organic compound with the molecular formula C8H14Br2O2. It is an ester derivative, characterized by the presence of two bromine atoms on the hexanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dibromohexanoate can be synthesized through the bromination of ethyl hexanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions of the hexanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include steps for purification, such as distillation or recrystallization, to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-dibromohexanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form ethyl hexanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Substitution: Ethyl 5-hydroxyhexanoate or ethyl 5-aminohexanoate.
Reduction: Ethyl hexanoate.
Elimination: 5-hexenoic acid ethyl ester.
Applications De Recherche Scientifique
Ethyl 5,6-dibromohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 5,6-dibromohexanoate involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to create new compounds with desired properties.
Comparaison Avec Des Composés Similaires
Ethyl 5,6-dibromohexanoate can be compared with other brominated esters, such as:
Ethyl 6-bromohexanoate: Contains a single bromine atom and is less reactive in substitution reactions.
Ethyl 2-bromohexanoate: Bromine is positioned at the 2nd carbon, leading to different reactivity and applications.
Ethyl 4-bromobutyrate: A shorter chain ester with bromine at the 4th position, used in different synthetic contexts.
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
92510-44-6 |
|---|---|
Formule moléculaire |
C8H14Br2O2 |
Poids moléculaire |
302.00 g/mol |
Nom IUPAC |
ethyl 5,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)5-3-4-7(10)6-9/h7H,2-6H2,1H3 |
Clé InChI |
GEBYDSVBJGRYOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


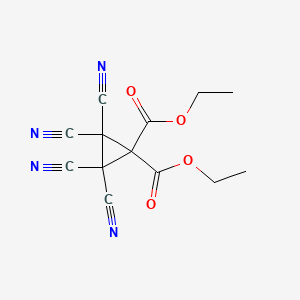
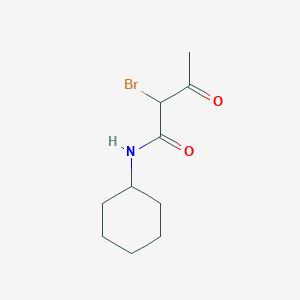
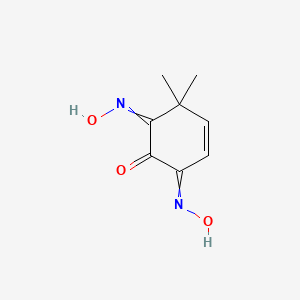
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
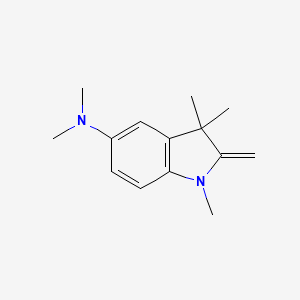
![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

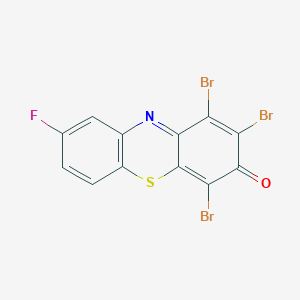
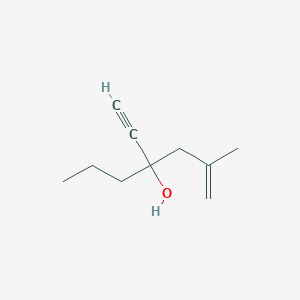
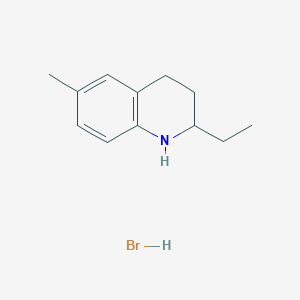
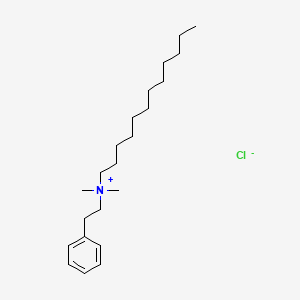
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
